molecular formula C6CoK3O12 B089171 Tripotassium trioxalatocobaltate CAS No. 14239-07-7

Tripotassium trioxalatocobaltate

Cat. No.: B089171
CAS No.: 14239-07-7
M. Wt: 329.04 g/mol
InChI Key: ZEWYMQRVOOQRPV-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the pioneering work of Alfred Werner, whose coordination theory revolutionized the understanding of metal-containing compounds in the late nineteenth and early twentieth centuries. Werner's systematic investigation of cobalt complexes provided the theoretical framework necessary for understanding the structure and bonding of compounds like this compound. His work demonstrated that metal atoms could act as central coordination centers, fundamentally challenging the prevailing theories of chemical bonding at the time.

The earliest documented synthesis of this compound was reported by Sørensen, who first published the synthesis of trioxalatocobaltate(III) trihydrate. This initial work established the foundational synthetic methodology that would later be refined and expanded upon by subsequent researchers. Sørensen's synthesis involved a two-step process beginning with the formation of a cobalt(II) oxalate complex, followed by oxidation to produce the cobalt(III) species. The synthesis typically proceeds through the reaction of cobalt carbonate with potassium oxalate, followed by oxidation with lead dioxide to convert cobalt(II) to cobalt(III).

Werner's broader investigation of cobalt oxalate complexes, particularly his work on chiral cobalt oxalate compounds, provided crucial insights into the stereochemistry of coordination compounds. In 1899, Werner and his student Vilmos discussed the chiral cobalt oxalate [Co(en)₂C₂O₄]X, demonstrating that optical isomerism could exist in metal complexes without asymmetric carbon atoms. This work established the theoretical foundation for understanding the three-dimensional arrangement of ligands around metal centers, principles that directly apply to the octahedral geometry observed in this compound.

Significance in Coordination Chemistry

This compound exemplifies the fundamental principles of coordination chemistry through its well-defined octahedral structure and systematic ligand arrangement. The compound consists of a central cobalt(III) ion coordinated by three bidentate oxalate ligands, with three potassium cations providing charge balance. The International Union of Pure and Applied Chemistry nomenclature for this compound is potassium tris(oxalato)cobaltate(III), reflecting the systematic naming conventions developed for coordination complexes.

Property Value Reference
Molecular Formula C₆CoK₃O₁₂
Molecular Weight 494.34 g/mol
Appearance Green crystalline powder
Oxidation State of Cobalt +3
Coordination Number 6
Geometry Octahedral

The octahedral coordination geometry of this compound demonstrates the classical principles of coordination chemistry established by Werner's theory. Each oxalate ligand functions as a bidentate chelating agent, forming five-membered MO₂C₂ chelate rings with the central cobalt ion. This chelation effect contributes significantly to the thermodynamic stability of the complex, as the formation of multiple chelate rings creates a more stable structure compared to complexes with monodentate ligands.

The charge distribution within this compound illustrates fundamental concepts of coordination compound electronic structure. The cobalt(III) center carries a +3 formal charge, while each oxalate ligand contributes a -2 charge, resulting in an overall complex ion charge of -3. This charge is balanced by three potassium cations, each carrying a +1 charge, demonstrating the principle of electroneutrality in coordination compounds. The systematic calculation of oxidation states in coordination complexes follows established procedures where the sum of charges must equal zero for neutral compounds.

The structural characteristics of this compound have been extensively studied through various analytical techniques. Extended X-ray absorption fine structure studies have provided detailed information about metal-oxygen bond lengths and their dynamic behavior. Ground-state cobalt-oxygen bond lengths in this compound measure approximately 1.90 Å, consistent with typical cobalt(III)-oxygen distances in octahedral coordination environments.

Role in Transition Metal Complex Research

This compound has served as a crucial model compound for investigating fundamental aspects of transition metal complex behavior, particularly in photochemical and electron transfer processes. The compound's well-characterized structure and predictable behavior make it an ideal candidate for sophisticated spectroscopic studies that have advanced our understanding of transition metal photochemistry.

Ultrafast extended X-ray absorption fine structure spectroscopy studies of this compound have revealed detailed information about structural changes occurring during photochemical processes. These investigations demonstrated that upon excitation with 267-nanometer femtosecond pulses, the cobalt-oxygen bond lengths undergo systematic changes that provide insight into the mechanism of photoredox reactions. The observed bond length changes follow a specific temporal pattern: initial elongation to 1.98 Å immediately after excitation, followed by contraction to 1.93 Å after 2 picoseconds, further contraction to 1.78 Å after 4 picoseconds, and stabilization at 1.81 Å for extended periods.

Time Point Cobalt-Oxygen Bond Length (Å) Proposed Species
Ground State 1.90 [Co(C₂O₄)₃]³⁻
0 ps 1.98 Excited state complex
2 ps 1.93 Five-coordinate intermediate
4 ps 1.78 Four-coordinate product
>4 ps 1.81 Stable dissociation product

The photochemical behavior of this compound has been compared extensively with analogous iron complexes, particularly potassium ferrioxalate, revealing fundamental similarities in photoredox reaction mechanisms. These comparative studies have demonstrated that both metal oxalato complexes operate under similar photoredox reaction mechanisms where the primary reaction involves dissociation of a metal-oxygen bond rather than intramolecular electron transfer. This finding challenged previous assumptions about the dominant photochemical pathways in transition metal oxalate complexes and contributed to a more nuanced understanding of photoinduced processes.

The compound has also played a significant role in advancing synthetic methodologies for transition metal complexes. The oxidation of cobalt(II) precursors to form the cobalt(III) complex using various oxidizing agents has been systematically studied. Lead dioxide has been traditionally employed as the oxidizing agent, though alternative oxidants such as hydrogen peroxide have been investigated for their practical advantages in purification processes. These synthetic studies have contributed to broader understanding of oxidation-reduction processes in coordination chemistry and the factors that influence metal oxidation state stability.

Research into the magnetic properties of related oxalate coordination compounds has utilized this compound as a reference compound for understanding electronic structure and magnetic behavior. The oxalate ligand's ability to facilitate magnetic exchange between transition metal cations has been extensively studied in various structural arrangements, from discrete molecular complexes to extended coordination networks. These investigations have demonstrated the versatility of oxalate ligands in creating diverse magnetic materials with tailored properties.

The structural diversity achievable with oxalate ligands has been exemplified through comparative studies of this compound with related compounds. Oxalate ligands can adopt seventeen different coordination modes and function as mono-, bi-, tri-, or tetradentate ligands, creating a vast compositional space for materials design. This structural flexibility has made this compound and related compounds valuable tools for investigating structure-property relationships in coordination chemistry.

Properties

IUPAC Name

cobalt;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.Co/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWYMQRVOOQRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6CoO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14239-07-7
Record name Tripotassium trioxalatocobaltate
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Preparation Methods

Reaction Sequence

  • Formation of cobalt(II) oxalate :
    H2C2O4+CoCO3CoC2O4+H2O+CO2H_2C_2O_4 + CoCO_3 \rightarrow CoC_2O_4 + H_2O + CO_2↑.
    Cobalt carbonate reacts with oxalic acid to yield cobalt(II) oxalate, carbon dioxide, and water.

  • Oxidation to cobalt(III) :
    2CoC2O4+4K2C2O4+PbO2+4HC2H3O22K3[Co(C2O4)3]+2KC2H3O2+Pb(C2H3O2)2+2H2O2 CoC_2O_4 + 4 K_2C_2O_4 + PbO_2 + 4 HC_2H_3O_2 \rightarrow 2 K_3[Co(C_2O_4)_3] + 2 KC_2H_3O_2 + Pb(C_2H_3O_2)_2 + 2 H_2O.
    Cobalt(II) oxalate is oxidized to cobalt(III) by PbO2PbO_2 in acetic acid, with potassium oxalate providing the necessary counterions for complex stabilization.

Procedural Details

  • Reagents :

    • Cobalt carbonate (CoCO3CoCO_3): 23.8 g (0.2 mol)

    • Oxalic acid dihydrate (H2C2O42H2OH_2C_2O_4·2H_2O): 25.2 g

    • Potassium oxalate monohydrate (K2C2O4H2OK_2C_2O_4·H_2O): 73.7 g

    • Lead dioxide (PbO2PbO_2): 23.9 g

    • Glacial acetic acid (HC2H3O2HC_2H_3O_2): 25 mL

    • Ethanol: 500 mL.

  • Conditions :

    • Dissolution of CoCO3CoCO_3 occurs in 500 mL of hot water (80–90°C).

    • PbO2PbO_2 is added at 40°C to prevent premature decomposition.

    • Stirring duration: 1 hour, during which the solution transitions from red (Co²⁺) to deep green (Co³⁺).

    • Precipitation is induced by ethanol addition, yielding emerald-green needles.

  • Yield : 71% (70 g).

Table 1: Reagents and Conditions for Classical Synthesis

ReagentQuantityRoleConditions
CoCO3CoCO_323.8 gCobalt sourceHot aqueous solution
H2C2O42H2OH_2C_2O_4·2H_2O25.2 gLigand and acid80–90°C dissolution
K2C2O4H2OK_2C_2O_4·H_2O73.7 gCounterion providerpH ~4 (post-reaction)
PbO2PbO_223.9 gOxidizing agent40°C, slow addition
HC2H3O2HC_2H_3O_225 mLAcid catalystDropwise addition
Ethanol500 mLPrecipitation agentRoom temperature

Alternative Methods Using Cobalt(II) Nitrate

A modified approach substitutes cobalt carbonate with cobalt(II) nitrate (Co(NO3)26H2OCo(NO_3)_2·6H_2O) to enhance solubility and reaction kinetics. This method is advantageous for large-scale syntheses but requires stringent pH control to avoid byproduct formation.

Reaction Pathway

  • Ligand exchange and complexation :
    Co(NO3)2+3K2C2O4+H2OK3[Co(C2O4)3]+2KNO3+H2OCo(NO_3)_2 + 3 K_2C_2O_4 + H_2O \rightarrow K_3[Co(C_2O_4)_3] + 2 KNO_3 + H_2O.
    Cobalt(II) nitrate reacts with potassium oxalate in aqueous medium, with subsequent oxidation to Co³⁺ via dissolved oxygen or mild oxidizing agents.

Key Parameters

  • pH : Maintained at 7–8 using ammonium hydroxide to prevent oxalate protonation.

  • Temperature : 30°C to balance reaction rate and product stability.

  • Purification : Triple recrystallization from nitric acid-distilled water mixtures ensures nitrate-free product.

Mechanistic Insights and Optimization

Role of PbO2PbO_2 in Oxidation

Lead dioxide acts as a stoichiometric oxidizer, transferring oxygen to Co²⁺ while being reduced to Pb²⁺. The acetic acid medium ensures proton availability for redox cycling, critical for maintaining reaction stoichiometry.

Solvent Effects

  • Aqueous vs. alcoholic systems : Ethanol-induced precipitation minimizes solubility of unreacted starting materials, enhancing purity.

  • Light sensitivity : Crystallization under dim light prevents photodecomposition of the Co³⁺ complex.

Table 2: Comparative Analysis of Synthesis Methods

ParameterClassical MethodNitrate Method
Starting materialCoCO3CoCO_3Co(NO3)26H2OCo(NO_3)_2·6H_2O
Oxidizing agentPbO2PbO_2O2O_2 (ambient or added)
Reaction time1 hour2–3 hours
Yield71%60–65%
Purity controlEthanol precipitationTriple recrystallization

Industrial-Scale Production Considerations

Industrial protocols emphasize cost-effectiveness and safety:

  • Replacement of PbO2PbO_2 : Electrochemical oxidation or H2O2H_2O_2 as greener alternatives.

  • Continuous flow reactors : Enhance mixing and temperature control for reproducible yields.

Challenges and Mitigation Strategies

  • Byproduct formation : Excess PbO2PbO_2 generates lead acetate, removed via filtration.

  • Photodegradation : Storage in amber vials under inert atmosphere extends shelf life .

Chemical Reactions Analysis

Types of Reactions: Tripotassium trioxalatocobaltate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can be reduced by reducing agents such as sodium borohydride.

    Substitution: The oxalate ligands can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in an aqueous or alcoholic medium.

    Substitution: Ligand exchange reactions using ligands like ammonia or ethylenediamine.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Research has indicated potential biological activities of tripotassium trioxalatocobaltate, particularly in its interactions with biomolecules. Studies suggest that this compound can:

  • Bind to metal ions, affecting their reactivity.
  • Generate reactive oxygen species (ROS) upon light exposure, which can interact with biological molecules, potentially leading to therapeutic applications .

Medical Imaging and Therapeutics

The compound is being explored for its utility in medical imaging techniques due to its photophysical properties, which allow it to absorb light across a wide spectrum. This characteristic is beneficial for developing imaging agents that can enhance contrast in biological tissues.

Industrial Applications

In industrial settings, this compound is utilized in the development of advanced materials and catalysts. Its ability to form stable complexes with various ligands makes it valuable for catalyzing chemical reactions in manufacturing processes.

Photocleavable Anionic Glues

A notable study involved using this compound as a photocleavable anionic glue (PAG) in nanoparticle assemblies. When exposed to light, the compound undergoes photodecomposition, leading to disassembly of nanoparticle aggregates, which is crucial for controlled-release applications .

  • Mechanism : Upon light exposure, Co(III) is reduced to Co(II), and some oxalate is oxidized to carbon dioxide.
  • Applications : This property has implications for drug delivery systems where precise control over release timing is essential.

Mechanism of Action

The mechanism of action of tripotassium trioxalatocobaltate involves its interaction with various molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Table 2: Primary Quantum Efficiencies (313–435 nm)

Wavelength (nm) Quantum Efficiency
313 0.365
365 0.345
405 0.085
435 0.06

The quantum efficiency of Co²⁺ formation is twice the primary values, suggesting a radical intermediate (C₂O₄⁻) participates in secondary reactions . In contrast, hexacyanocobaltate(III) lacks documented photochemical studies, likely due to cyanide’s stronger field ligand properties, which may stabilize the complex against light-induced decomposition.

Thermal Stability and Decomposition

The thermal decomposition of K₃[Co(C₂O₄)₃] follows a dual-path mechanism:

  • Neutral pathway : $-\frac{d[CoOx₃³⁻]}{dt} = k₁[CoOx₃³⁻]$
  • Acid-catalyzed pathway : $-\frac{d[CoOx₃³⁻]}{dt} = k₂[H⁺][CoOx₃³⁻]$

Table 3: Rate Constants and Activation Energies

Parameter Value (k₁) Value (k₂)
Pre-exponential factor 1.62 × 10¹⁸ s⁻¹ 1.77 × 10¹⁹ (mol⁻¹·L·s⁻¹)
Activation Energy 33,600 J/mol 32,500 J/mol

The neutral pathway dominates at higher pH, while acidic conditions accelerate decomposition. Hexacyanocobaltate(III), in contrast, is thermally robust due to cyanide’s strong σ-donor and π-acceptor capabilities, which enhance metal-ligand bond strength .

Research Findings and Data

  • Photochemical Efficiency : The radical intermediate C₂O₄⁻ reduces HgCl₂ during decomposition, highlighting redox versatility .
  • Thermal Kinetics : The acid-catalyzed pathway’s lower activation energy (32,500 J/mol) suggests protonation lowers the transition-state energy barrier .

Biological Activity

Tripotassium trioxalatocobaltate, with the chemical formula K3[Co(C2O4)3]K_3[Co(C_2O_4)_3], is a coordination compound of cobalt in the +3 oxidation state, coordinated with three oxalate ligands and three potassium ions. This compound has garnered attention in various scientific fields due to its unique biological activities and potential applications in medicine, chemistry, and materials science.

This compound can be synthesized through the reaction of cobalt(III) chloride with potassium oxalate in an aqueous solution. The general reaction can be summarized as follows:

CoCl3+3K2C2O4K3[Co(C2O4)3]+3KCl\text{CoCl}_3+3\text{K}_2\text{C}_2\text{O}_4\rightarrow K_3[Co(C_2O_4)_3]+3\text{KCl}

This compound appears as vibrant green crystals and exhibits interesting photophysical properties, making it a subject of extensive research.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) when exposed to light or other stimuli. These ROS can interact with various biological molecules, leading to significant biochemical effects. The compound's mechanism of action includes:

  • Metal Ion Chelation : The oxalate ligands can chelate metal ions, which may influence their bioavailability and reactivity in biological systems.
  • Enzyme Modulation : this compound can inhibit or activate enzymes by binding to their active sites or altering their conformation.
  • Photodynamic Activity : Under light exposure, the compound can produce ROS that may induce oxidative stress in cells, potentially leading to cell death or apoptosis.

Research Findings and Case Studies

Recent studies have explored the biological implications of this compound across various domains:

  • Anticancer Properties : Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through ROS generation. For instance, a study demonstrated that exposure to light increased the cytotoxicity of this compound against specific cancer cell lines, suggesting its potential as a photodynamic therapy agent .
  • Antimicrobial Activity : Another study highlighted the antimicrobial effects of this compound against various bacterial strains. The compound was shown to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis .
  • Biochemical Assays : The compound has been used in spectrophotometric assays for the determination of cobalt levels in biological samples. Such assays capitalize on the colorimetric properties of cobalt complexes formed with oxalates, providing insights into cobalt's role in biological systems .

Comparative Analysis

To further understand the uniqueness of this compound, it can be compared with similar compounds:

CompoundMain MetalBiological ActivityApplications
This compoundCobaltAnticancer, AntimicrobialPhotodynamic therapy
Tripotassium trioxalatoferrateIronLimited studies on biological activityPotential in catalysis
Tripotassium trioxalatochromateChromiumToxicity concernsIndustrial applications

Q & A

[Basic] What are the critical factors in synthesizing high-purity tripotassium trioxalatocobaltate, and how do crystallization methods impact product quality?

Methodological Answer:
Synthesis typically involves redox reactions between cobalt salts and oxalate ligands under controlled pH. A key consideration is the choice of crystallization method:

  • Slow crystallization (e.g., resting the solution for 24 hours) yields larger, higher-quality crystals due to controlled nucleation, minimizing defects.
  • Rapid crystallization (e.g., ice baths) accelerates crystal formation but may introduce impurities or structural imperfections due to temperature-induced stress .
    Validate purity via elemental analysis and spectroscopic techniques (e.g., IR for oxalate ligand coordination).

[Basic] Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Methodological Answer:

  • Polarography : Measures diffusion currents to quantify ion-pair formation constants (e.g., logK = 1.53 for NH₄⁺ association at zero ionic strength) .
  • UV-Vis Spectroscopy : Identifies d-d transitions of the cobalt(III) center (e.g., λ_max ~500–600 nm).
  • IR Spectroscopy : Confirms oxalate ligand coordination via C-O and C=O stretching frequencies (1,600–1,700 cm⁻¹) .
    Cross-validate results with conductivity measurements to assess ionic interactions.

[Advanced] How do cation interactions in aqueous solutions influence the stability of this compound?

Methodological Answer:
Cation association constants (K) determine complex stability. For example:

CationlogK (Ionic Strength = 0.1)
Na⁺22 ± 1
Mg²⁺56 ± 6
Al³⁺118 ± 17
Higher-valent cations (e.g., Al³⁺) enhance stability through stronger electrostatic interactions, while larger cations (e.g., (C₂H₅)₄N⁺, logK = 3.7) reduce association due to steric effects . Use polarographic data to model ion-pair behavior under varying ionic strengths.

[Advanced] How can researchers address contradictions between spectroscopic data (e.g., UV-Vis vs. IR) in this compound analysis?

Methodological Answer:
Contradictions often arise from experimental artifacts (e.g., solvent interference, incomplete ligand coordination). Apply triangulation :

  • Multi-method validation : Combine UV-Vis (electronic structure), IR (ligand bonding), and X-ray diffraction (crystal structure).
  • Control experiments : Replicate synthesis under inert atmospheres to rule out oxidation artifacts.
  • Data normalization : Account for ionic strength effects using reference electrolytes (e.g., NH₄NO₃) .

[Basic] What are the common pitfalls in reproducing this compound syntheses, and how can they be mitigated?

Methodological Answer:

  • pH Control : Use buffered solutions (pH 4–6) to prevent hydrolysis of Co³⁺.
  • Oxalate Degradation : Avoid prolonged heating, which decomposes oxalate ligands into CO₂.
  • Crystallization Consistency : Document temperature and agitation rates to standardize crystal growth kinetics .

[Advanced] How can researchers model the thermodynamic stability of this compound in mixed-solvent systems?

Methodological Answer:

  • Conductivity Titrations : Measure ion activity coefficients in water-organic solvent mixtures.
  • Thermodynamic Cycles : Calculate ΔG of association using polarographically derived K values .
  • Computational Chemistry : Apply DFT to simulate ligand-field stabilization energies and predict redox behavior.

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